molecular formula C25H27N5O4 B2430169 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-32-5

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2430169
CAS RN: 921512-32-5
M. Wt: 461.522
InChI Key: KQSYGIZRFKJMGU-UHFFFAOYSA-N
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Description

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : A novel synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives was described, highlighting potential antimicrobial properties. The chemical reactions and spectral studies were used to determine the structure of these compounds, and their antibacterial and antifungal activities were assessed. The results indicated significant antimicrobial potential, as summarized in the research findings (Holla et al., 2006).

  • Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : The compound THRX-198321 was identified as a single molecule with dual functionalities, acting as a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. The study discussed the bimodal and multivalent binding affinity of the molecule, suggesting a unique interaction with orthosteric and allosteric binding pockets of the receptors. This finding could be relevant in understanding the pharmacodynamics of complex molecules (Steinfeld et al., 2011).

  • Synthesis and Reactivity of [1,3]thiazolo[4,5-f]quinoline : The research elaborated on the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its transformation into 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. The study detailed the electrophilic substitution reactions leading to various acylated derivatives, exploring the chemical reactivity and potential applications of these quinoline-based structures (Aleksandrov et al., 2020).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity of Quinoline-carboxamides : A series of new quinoline-carboxamides were synthesized and their antimicrobial activities were evaluated against various bacterial strains. The study concluded that the majority of the synthesized compounds showed larger inhibition diameters than standard antibiotics, indicating strong antimicrobial potential (Moussaoui et al., 2019).

  • Positive Inotropic Activity of Piperidine-4-carboxamides : The study synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides. These compounds exhibited significant positive inotropic activity, suggesting potential applications in enhancing cardiac contractility (Liu et al., 2009).

  • Synthesis and Antimycobacterial Activity : Novel fluoroquinolone derivatives were synthesized and evaluated in vivo against Mycobacterium tuberculosis. The compounds showed activity comparable to sparfloxacin, indicating their potential as antimycobacterial agents (Shindikar & Viswanathan, 2005).

properties

IUPAC Name

1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSYGIZRFKJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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